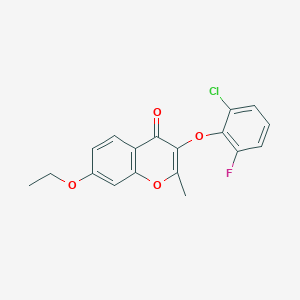

![molecular formula C18H19F2NO3 B4558650 3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4558650.png)

3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide

Descripción general

Descripción

The compound "3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide" belongs to a class of organic compounds known for their varied biological activities and potential applications in pharmaceuticals and materials science. The interest in such compounds stems from their diverse chemical properties, which allow for a wide range of chemical transformations and applications.

Synthesis Analysis

Synthesis of similar compounds typically involves multiple steps, starting from commercially available raw materials. Key steps may include ring-closing reactions, reduction reactions, and acylation reactions, leading to the desired product with specific functional groups and structural features (H. Bin, 2015).

Molecular Structure Analysis

Crystal structure analysis reveals detailed information about the molecular geometry, including dihedral angles between benzene rings and the arrangement of functional groups. Such studies are crucial for understanding the compound's reactivity and interactions (P. A. Suchetan et al., 2016).

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, including O-alkylation, to produce derivatives with different alkyl groups. These reactions are instrumental in modifying the compound's properties for specific applications (M. Abbasi et al., 2014).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystalline structure, are essential for the practical use of these compounds. Analysis of these properties helps in the design of compounds with desired physical characteristics (P. Panini et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and stability under various conditions, are determined through experimental and theoretical studies. Such analyses are critical for the development of new compounds with enhanced performance and stability (S. Demir et al., 2015).

Aplicaciones Científicas De Investigación

Microwave-Irradiated Synthesis in Green Chemistry

The use of 3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide derivatives in green chemistry is highlighted by Ighilahriz-Boubchir et al. (2017). They explored the microwave-irradiated synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives, emphasizing an environmentally friendly approach with solvent-free conditions and heteropolyacid catalysts (Ighilahriz-Boubchir et al., 2017).

Antitumor Potential and Bioactivity

Bin H. (2015) discussed the potential antitumor effects of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a compound related to 3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide, highlighting its excellent bioactivities and synthesis from commercially available materials (Bin H., 2015).

Fluorescent Chemosensor Development

Liu et al. (2019) developed a fluorescent chemosensor utilizing a derivative similar to 3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide. This sensor showed high selectivity and sensitivity for detecting cobalt(II) ions, demonstrating its potential for trace-level detection in biological environments (Liu et al., 2019).

Synthesis of Novel Quinazolin Derivatives for Antitumor Activity

El‐serwy et al. (2016) highlighted the synthesis of quinazolin derivatives, including those related to 3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide, for potential use as antitumor agents. Their research demonstrated significant inhibition of human carcinoma cell lines (El‐serwy et al., 2016).

Solvent-Free Synthesis of Polyamides

Hsiao et al. (2000) focused on the synthesis of polyamides, which could potentially involve derivatives of 3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide. They emphasized a solvent-free approach, yielding noncrystalline and thermally stable polyamides suitable for a variety of applications (Hsiao et al., 2000).

Antiarrhythmic Activity

Banitt et al. (1977) explored benzamides with trifluoroethoxy ring substituents for oral antiarrhythmic activity. Although the specific compound differs, the study provides insight into the therapeutic potential of benzamide derivatives in cardiac applications (Banitt et al., 1977).

Rhodium-Catalyzed Asymmetric Hydrogenation

Imamoto et al. (2012) described the use of rigid P-chiral phosphine ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. The study is relevant for understanding the catalytic applications of related benzamide compounds (Imamoto et al., 2012).

Propiedades

IUPAC Name |

3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO3/c1-2-3-11-23-14-8-6-7-13(12-14)17(22)21-15-9-4-5-10-16(15)24-18(19)20/h4-10,12,18H,2-3,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBYUMJWDPDEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4558571.png)

![N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4558589.png)

![2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558596.png)

![3-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4558612.png)

![2,6-dimethyl-4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B4558628.png)

![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4558635.png)

![4-(4-chloro-2-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4558654.png)

![methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B4558675.png)

![isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4558678.png)

![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4558680.png)

![methyl 4-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4558695.png)